molecular formula C15H20N2O2 B7534404 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide

4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide

Cat. No.: B7534404
M. Wt: 260.33 g/mol
InChI Key: XOFRBGNLTAUNOD-UHFFFAOYSA-N
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Description

4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide is an organic compound that features a benzamide core with a cyclopentanecarbonylamino substituent and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 4-aminobenzamide, is reacted with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the cyclopentanecarbonylamino group on the benzamide core.

    N,N-Dimethylation: The intermediate product is then subjected to N,N-dimethylation using formaldehyde and formic acid (Eschweiler-Clarke reaction) to introduce the dimethyl groups on the nitrogen atoms.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro, halogen, or other substituents on the benzamide ring.

Scientific Research Applications

4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(cyclohexanecarbonylamino)-N,N-dimethylbenzamide
  • 4-(cyclopropanecarbonylamino)-N,N-dimethylbenzamide
  • 4-(cyclobutanecarbonylamino)-N,N-dimethylbenzamide

Uniqueness

4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide is unique due to the presence of the cyclopentanecarbonylamino group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different cycloalkyl groups.

Properties

IUPAC Name

4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-17(2)15(19)12-7-9-13(10-8-12)16-14(18)11-5-3-4-6-11/h7-11H,3-6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFRBGNLTAUNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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